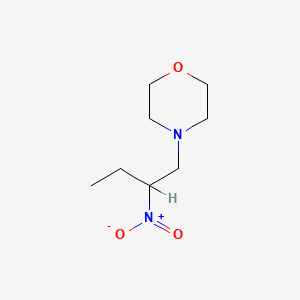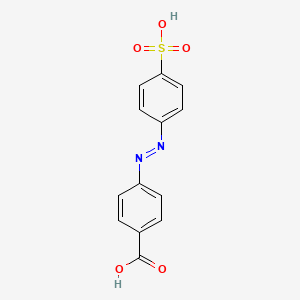
Phetharbital
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is primarily known for its anticonvulsant effects and relatively weak sedative action. Phetharbital is considered to have a low abuse potential, making it a safer option compared to other barbiturates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phetharbital involves the reaction of diethyl malonate with urea and phenyl isocyanate. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Phetharbital undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Various oxidized metabolites.
Reduction: Alcohol derivatives.
Substitution: Substituted barbiturate derivatives.
Scientific Research Applications
Phetharbital has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for studying barbiturate derivatives.
Biology: Employed in studies investigating the effects of barbiturates on biological systems.
Medicine: Used in the management of epilepsy due to its anticonvulsant properties.
Industry: Utilized in the synthesis of other pharmaceutical compounds.
Mechanism of Action
Phetharbital exerts its effects by acting on the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It enhances the inhibitory effects of GABA by increasing the opening frequency of GABA-activated chloride channels. This leads to hyperpolarization of the neuronal membrane, reducing neuronal excitability and preventing seizures .
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another barbiturate with similar anticonvulsant properties but stronger sedative effects.
Pentobarbital: Known for its sedative and hypnotic effects, used in anesthesia.
Secobarbital: Primarily used as a short-term sedative and for the treatment of insomnia.
Uniqueness of Phetharbital
This compound is unique due to its relatively weak sedative action and low abuse potential, making it a safer option for long-term use in managing epilepsy .
Properties
CAS No. |
357-67-5 |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
5,5-diethyl-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H16N2O3/c1-3-14(4-2)11(17)15-13(19)16(12(14)18)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,15,17,19) |
InChI Key |
ILORKHQGIMGDFN-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CC |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CC |
Key on ui other cas no. |
357-67-5 |
Synonyms |
5,5-diethyl-1-phenylbarbituric acid phenetharbital phetharbital |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butanedioic acid, sulfo-, 4-[2-[(12-hydroxy-1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt](/img/structure/B1221771.png)












